5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Catalog No.
S866459
CAS No.
1255147-31-9
M.F
C12H9ClN2O3
M. Wt
264.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic ac...

CAS Number

1255147-31-9

Product Name

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

IUPAC Name

5-chloro-2-(2-methylpyridin-3-yl)oxypyridine-3-carboxylic acid

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

InChI

InChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)

InChI Key

UKIFTEMYMAVDFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O

Canonical SMILES

CC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

  • While resources like Sigma-Aldrich offer the compound for purchase, they do not disclose specific research purposes [, ].
  • A search for relevant scientific papers or studies also yielded no significant results.

This suggests that the research on this specific molecule might be limited or unpublished.

Future Research Potential:

Given the structure of the molecule, some potential research areas can be hypothesized:

  • The presence of the nicotinic acid moiety suggests it could be investigated for its interaction with nicotinic receptors, which are important in the nervous system [].
  • The pyridyl group with a methyl substituent might also contribute to its biological activity, requiring further investigation.

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a chemical compound with the molecular formula C₁₂H₉ClN₂O₃. It belongs to the class of nicotinic acid derivatives and features a chloro substituent at the 5-position and a 2-methylpyridin-3-yloxy group at the 2-position of the nicotinic acid structure. This compound is characterized by its solid state and is utilized primarily in laboratory settings for research purposes .

Include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may be useful in synthesizing derivatives with altered solubility or activity.
  • Decarboxylation: Under certain conditions, this compound may also undergo decarboxylation, leading to the formation of pyridine derivatives.

Research indicates that 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent, as well as for its influence on neurotransmitter systems. The compound's structural similarity to nicotinic acid suggests it may interact with nicotinic acetylcholine receptors, potentially affecting cognitive functions and neuroprotection .

Several methods have been reported for synthesizing 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid:

  • Direct Chlorination: Starting from 2-(2-methylpyridin-3-yloxy)nicotinic acid, chlorination can be performed using chlorine or chlorinating agents under controlled conditions.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving 5-chloronicotinic acid and 2-methylpyridin-3-ol in the presence of coupling agents.
  • Multi-step Synthesis: A more complex synthetic route may involve the formation of intermediates that are subsequently transformed into the final product through various functional group modifications.

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid finds applications primarily in pharmaceutical research. Its potential therapeutic properties make it a candidate for drug development aimed at treating neurological disorders and inflammatory conditions. Additionally, it serves as an important building block in organic synthesis for creating more complex molecules with desired biological activities .

Interaction studies involving 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid have focused on its binding affinity to nicotinic acetylcholine receptors and other related targets. These studies aim to elucidate its mechanism of action and potential side effects when used as a therapeutic agent. Preliminary findings suggest it may modulate receptor activity, influencing neurotransmission and providing neuroprotective effects .

Several compounds share structural similarities with 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, notably:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acidChloro group at 5-position; different pyridine substitutionDifferent biological activity profile
Nicotinic AcidBasic structure similar to nicotinic derivativesWell-established biological roles
2-MethylpyridineSimplified structure without carboxylic acidLacks specific biological activities related to nicotinamide

The uniqueness of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid lies in its specific substitution patterns that enhance its biological activity compared to simpler analogs like nicotinic acid or unsubstituted pyridines. Its potential therapeutic applications further distinguish it from other similar compounds .

XLogP3

2.2

Dates

Modify: 2023-08-16

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